molecular formula C12H14FN3 B11750420 [(4-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

[(4-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11750420
M. Wt: 219.26 g/mol
InChI Key: YMLZJWMMHLHDBE-UHFFFAOYSA-N
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Description

[(4-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a compound that features a combination of a fluorophenyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 4-fluorobenzyl chloride with 1-methyl-1H-pyrazole-3-carboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(4-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[(4-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of [(4-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The fluorophenyl group and pyrazole moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

[(4-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can be compared with other similar compounds such as:

    [(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine: Similar structure but with a chlorine atom instead of fluorine.

    [(4-bromophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine: Similar structure but with a bromine atom instead of fluorine.

    [(4-methylphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence the compound’s reactivity, biological activity, and physicochemical properties.

Properties

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C12H14FN3/c1-16-7-6-12(15-16)9-14-8-10-2-4-11(13)5-3-10/h2-7,14H,8-9H2,1H3

InChI Key

YMLZJWMMHLHDBE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CC=C(C=C2)F

Origin of Product

United States

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